Lipophilicity Tuning vs. Unsubstituted Core and Aliphatic Analog
The target compound exhibits an XLogP3 of 0.3, which is identical to the unsubstituted 3,5-dimethyl-1H-pyrazol-4-amine core (XLogP3 0.3) but is driven by a different balance of aromatic and polar surface area due to the additional 1-methylpyrazole ring. In contrast, the isopropyl-substituted analog (3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-amine) has an XLogP3 of 1.1, almost 4-fold higher in calculated logD units, indicating significantly greater lipophilicity [1][2]. This positions the target compound as the optimal choice when a second hydrogen-bond-accepting heterocycle is needed without incurring excessive logP that could compromise aqueous solubility or selectivity profiles [3].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.3 |
| Comparator Or Baseline | 3,5-Dimethyl-1H-pyrazol-4-amine (XLogP3 = 0.3); 3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazol-4-amine (XLogP3 = 1.1) |
| Quantified Difference | Target vs. isopropyl analog: ΔXLogP3 = −0.8 (isopropyl analog is ~3.7-fold more lipophilic). Target vs. unsubstituted core: identical XLogP3 but with an additional HBA heterocycle. |
| Conditions | Computed via XLogP3 algorithm (PubChem). |
Why This Matters
Lipophilicity is a primary determinant of solubility, metabolic stability, and off-target promiscuity; the target compound uniquely adds a second nitrogen heterocycle without the lipophilicity penalty of aliphatic N-substituents, making it preferable for hit-to-lead campaigns requiring balanced polarity.
- [1] PubChem Compound Summary for CID 61311263, XLogP3-AA 0.3. View Source
- [2] PubChem Compound Summary for CID 3031275, XLogP3-AA 1.1. View Source
- [3] Arnott, J. A.; Planey, S. L. The influence of lipophilicity in drug discovery and design. Expert Opin. Drug Discov. 2012, 7, 863-875. View Source
